dCDP as a Competitive Inhibitor of Ribonucleotide Reductase: Ki Quantification vs. Substrate CDP
In a direct head-to-head kinetic study using purified Escherichia coli ribonucleotide reductase, dCDP functions as a competitive inhibitor with respect to its own precursor, CDP. This property is unique among the four deoxyribonucleoside diphosphates and is critical for NMR-based structural studies of the enzyme active site [1].
| Evidence Dimension | Enzyme Inhibition (Ki) vs. Substrate Affinity (Km) |
|---|---|
| Target Compound Data | dCDP Ki = 1.6 x 10⁻⁴ M (160 µM) |
| Comparator Or Baseline | CDP Km = 4.8 x 10⁻⁵ M (48 µM) |
| Quantified Difference | The Ki for dCDP is approximately 3.3-fold higher than the Km for CDP, confirming its role as a moderate-affinity, product-feedback inhibitor rather than a high-affinity substrate mimic. |
| Conditions | E. coli ribonucleotide reductase (EC 1.17.4.1), CDP as variable substrate, standard assay conditions. |
Why This Matters
This unique inhibitory property enables dCDP to serve as a validated, fast-exchange NMR probe for active-site studies—a function that CDP, dCMP, or dCTP cannot perform due to their distinct binding kinetics or lack of competitive inhibition.
- [1] Orlova, M., et al. (1992). Studies on ribonucleoside-diphosphate reductase from Escherichia coli. The product dCDP is a competitive inhibitor and functions as a spectroscopic probe for the substrate binding site; demonstration by enzyme kinetics and 1H NMR. European Journal of Biochemistry, 209(1), 315-322. View Source
